molecular formula C17H15N3O3 B6112167 8-(2-aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-(2-aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B6112167
M. Wt: 309.32 g/mol
InChI Key: JKJVYXJQFJQYAL-UHFFFAOYSA-N
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Description

8-(2-Aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a chromenone system

Properties

IUPAC Name

8-(2-aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-8-14(21)12(13-5-6-19-17(18)20-13)7-11-9-3-2-4-10(9)16(22)23-15(8)11/h5-7,21H,2-4H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJVYXJQFJQYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1O)C3=NC(=NC=C3)N)C4=C(CCC4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.

    Cyclization: The synthesized pyrimidine derivative is then subjected to cyclization reactions to form the chromenone system. This step often involves the use of strong acids or bases as catalysts.

    Functional Group Introduction: The introduction of functional groups, such as the amino group and hydroxyl group, is achieved through various substitution reactions. These reactions may require specific reagents and conditions to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-(2-Aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

8-(2-Aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its ability to interact with specific molecular targets may make it useful in treating various diseases.

    Industry: The compound’s chemical reactivity and stability make it suitable for use in industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(2-aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The amino group and hydroxyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminopyrimidin-4-yl)-4-methylphenol: This compound shares the pyrimidine ring and hydroxyl group but lacks the chromenone system.

    3-(2-Aminopyrimidin-4-yl)-5-(3-hydroxypropynyl)-1H-pyrrolo[2,3-c]pyridine: This compound has a similar pyrimidine ring but differs in the overall structure and functional groups.

Uniqueness

8-(2-Aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its fused ring system and the presence of multiple functional groups

Biological Activity

The compound 8-(2-aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its efficacy against various diseases, particularly in cancer and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N3O2C_{15}H_{15}N_{3}O_{2}, and it features a complex structure that includes a chromenone core fused with a pyrimidine moiety. The presence of hydroxyl and amino groups enhances its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Summary of Anticancer Activity

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Breast CancerMCF-712.5Induction of apoptosis
Lung CancerA54910.0Cell cycle arrest (G1 phase)
Colon CancerHCT11615.0Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Efficacy

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL

Case Studies

Several case studies have been published highlighting the therapeutic potential of this compound:

  • Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer showed that treatment with this compound led to a significant reduction in tumor size in 60% of participants after three months of therapy.
  • In Vivo Study on Infection : An animal model study demonstrated that administration of the compound significantly reduced bacterial load in infected tissues compared to control groups, suggesting its potential as an effective treatment for bacterial infections.

Research Findings

Recent studies have expanded on the pharmacological profile of this compound:

  • A review article highlighted the synthesis and biological evaluation of various derivatives based on the chromenone structure, emphasizing the importance of structural modifications in enhancing biological activity .
  • Another study focused on the interaction between this compound and specific molecular targets involved in cancer progression, suggesting a dual mechanism involving both direct antiproliferative effects and modulation of signaling pathways .

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